tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
CAS No.: 194278-46-1
Cat. No.: VC17387008
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 194278-46-1 |
|---|---|
| Molecular Formula | C12H15N3O2 |
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | tert-butyl 3-methylpyrazolo[4,3-b]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C12H15N3O2/c1-8-10-9(6-5-7-13-10)15(14-8)11(16)17-12(2,3)4/h5-7H,1-4H3 |
| Standard InChI Key | KFWZDEBWSSUWOT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1N=CC=C2)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate (CAS: 1072249-83-2) belongs to the pyrazolopyridine family, characterized by a fused pyrazole-pyridine ring system. Its molecular formula is C₁₂H₁₅N₃O₂, with a molar mass of 233.27 g/mol . The compound features:
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A tert-butyloxycarbonyl (Boc) protective group at position 1.
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A methyl substituent at position 3.
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A pyrazolo[4,3-b]pyridine core, where the pyrazole ring is fused to the pyridine ring at positions 4 and 3.
Table 1: Key Structural and Physicochemical Properties
The Boc group enhances solubility in organic solvents (e.g., DCM, THF) while protecting the nitrogen during synthetic modifications .
Synthetic Methodologies
Core Ring Formation
The pyrazolo[4,3-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves:
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Reacting 5-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds.
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Acid- or base-catalyzed cyclization to form the fused ring system .
For example:
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .
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Stability: Stable under inert atmospheres (N₂/Ar) but prone to hydrolysis in acidic or basic conditions. Storage at –20°C in desiccated environments is recommended.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃):
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IR (KBr): 1745 cm⁻¹ (C=O stretch of ester), 1600 cm⁻¹ (C=N pyridine).
Applications in Medicinal Chemistry
Pyrazolopyridines are prized for their bioisosteric properties, often serving as analogs for purine-based drugs. Specific applications of this compound include:
Kinase Inhibition
The methyl and Boc groups enable selective interactions with ATP-binding pockets in kinases. For instance, derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs) and JAK2 in preclinical assays .
Antibacterial Agents
Structural analogs demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to interference with bacterial DNA gyrase.
Industrial Production and Scalability
Large-scale synthesis employs continuous flow reactors to optimize yield (≥90%) and reduce waste. Key challenges include:
Future Directions
Research priorities include:
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Developing water-soluble prodrugs by modifying the ester moiety.
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Exploring catalytic asymmetric synthesis to access enantiopure derivatives for chiral drug development.
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